Cas no 2688734-93-0 (5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester)

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester
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- インチ: 1S/C11H12F3NO2/c1-3-6-4-8(11(12,13)14)9(15)5-7(6)10(16)17-2/h4-5H,3,15H2,1-2H3
- InChIKey: HBYWMYJXAKOMIA-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)=CC(N)=C(C(F)(F)F)C=C1CC
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1291873-250mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 250mg |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291873-50mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 50mg |
$340 | 2025-02-19 | |
eNovation Chemicals LLC | Y1291873-500mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 500mg |
$1545 | 2025-02-19 | |
eNovation Chemicals LLC | Y1291873-250mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 250mg |
$950 | 2025-02-21 | |
eNovation Chemicals LLC | Y1291873-500mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 500mg |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291873-25mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 25mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291873-50mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291873-100mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 100mg |
$535 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291873-25mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 25mg |
$240 | 2025-02-19 | |
eNovation Chemicals LLC | Y1291873-10mg |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |
2688734-93-0 | 95% | 10mg |
$195 | 2024-07-28 |
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl esterに関する追加情報
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester (CAS No. 2688734-93-0): A Comprehensive Overview
5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester (CAS No. 2688734-93-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring, substituted with an amino group, an ethyl group, and a trifluoromethyl group, along with a methyl ester functional group. These functional groups endow the compound with a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structure of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is defined by its molecular formula, C11H13F3NO2. The presence of the trifluoromethyl group (CF3) imparts significant electron-withdrawing properties to the molecule, which can influence its reactivity and stability. The amino group (NH2) and the methyl ester group (COOCH3) provide additional functional handles for further chemical modifications, making this compound a valuable starting material in synthetic chemistry.
In the context of medicinal chemistry, 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester has been explored for its potential as a precursor to novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which can improve their pharmacokinetic properties. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester demonstrated selective inhibition of specific enzymes involved in inflammatory pathways.
Beyond its medicinal applications, 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester has also found use in materials science. The combination of its aromatic ring and functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound as a building block in the development of polymeric materials with enhanced thermal stability and mechanical strength. These materials have potential applications in areas such as electronics, coatings, and composites.
The synthesis of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 4-trifluoromethylbenzoyl chloride with ethanol to form the corresponding ethyl ester, followed by reduction to introduce the amino group. Alternative synthetic strategies have also been developed to improve efficiency and reduce environmental impact. For instance, green chemistry approaches using catalytic systems have shown promise in reducing waste and energy consumption during the synthesis process.
In terms of analytical methods, various techniques are employed to characterize 5-Amino-2-ethy l -4-trifluoromethyl-benzoic acid methyl ester. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. Mass spectrometry (MS) is another valuable tool for confirming the molecular weight and identifying any impurities or side products.
The safety profile of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is an important consideration for both laboratory use and industrial applications. While specific safety data may vary depending on the exact conditions of use, general precautions include handling the compound in well-ventilated areas and using appropriate personal protective equipment (PPE). It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling, storage, and disposal procedures.
In conclusion, 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester (CAS No. 2688734-93-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and functional groups make it a valuable intermediate for synthesizing more complex molecules with desirable properties. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial settings.
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